N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: 3-ethoxybenzaldehyde and 4-amino-1,2,4-triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming stable complexes that can interfere with biological processes. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzylidene)-4H-1,2,4-triazol-4-amine
- N-(3-Hydroxybenzylidene)-4H-1,2,4-triazol-4-amine
- N-(3-Chlorobenzylidene)-4H-1,2,4-triazol-4-amine
Uniqueness
N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to form hydrogen bonds, impacting its interactions with biological targets.
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-1-(3-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C11H12N4O/c1-2-16-11-5-3-4-10(6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+ |
InChI Key |
PILUAINMDHQOMI-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
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